Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
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Overview
Description
Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, hydroxylation, and esterification. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques, such as chromatography and crystallization, ensures the isolation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions provide insights into its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5,7-Dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl β-D-glucopyranoside
- Naphthalene derivatives with similar structural motifs
Uniqueness
Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and
Biological Activity
Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound belonging to the iridoid class of natural products. This compound is recognized for its unique bicyclic structure and diverse biological activities. This article provides a comprehensive overview of its biological activity based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C10H14O4
- Molecular Weight : Approximately 198.22 g/mol
- Structural Features : The compound features hydroxyl groups at positions 1 and 6, and a carboxylate group at position 4, contributing to its reactivity and biological potential.
Biological Activities
This compound exhibits various biological activities typical of iridoids. Key activities include:
- Antioxidant Activity : Research indicates that compounds in the iridoid family possess significant antioxidant properties. This activity may be attributed to the presence of hydroxyl groups that can scavenge free radicals.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Neuroprotective Properties : Similar compounds have shown neuroprotective effects in various models of neurodegeneration. The specific mechanisms remain to be fully elucidated but may involve the modulation of oxidative stress and inflammatory responses.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with related iridoids is essential.
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Loganin | C11H16O5 | Known for its glycosidic structure; used in traditional medicine. |
Ipolamiide | C14H18N2O3 | Contains nitrogen; exhibits distinct pharmacological properties. |
Loganetin | C10H12O5 | Similar structure but with different functional groups affecting activity. |
The unique arrangement of hydroxyl groups and the cyclopentane-pyran fusion in this compound may influence both its chemical reactivity and biological activity differently compared to these similar compounds .
Case Studies and Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound:
- Antioxidant Studies : A study demonstrated that this compound significantly reduced oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS), indicating its potential as a therapeutic agent against oxidative damage .
- Anti-inflammatory Mechanisms : In vitro assays revealed that methyl 1,6-dihydroxy-7-methyl exhibited inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models .
- Neuroprotective Effects : Research involving neuronal cell lines showed that treatment with this compound led to a reduction in apoptosis under neurotoxic conditions induced by glutamate .
Properties
IUPAC Name |
methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-5-8(12)3-6-7(10(13)15-2)4-16-11(14)9(5)6/h4-6,8-9,11-12,14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOHZIIPBYAMJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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